1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
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a metabolite of Irbesartan
Brand Name: Vulcanchem
CAS No.: 748812-53-5
VCID: VC0195225
InChI: InChI=1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31)
SMILES: CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Molecular Formula: C25H30N6O2
Molecular Weight: 446.56

1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide

CAS No.: 748812-53-5

Cat. No.: VC0195225

Molecular Formula: C25H30N6O2

Molecular Weight: 446.56

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide - 748812-53-5

Specification

CAS No. 748812-53-5
Molecular Formula C25H30N6O2
Molecular Weight 446.56
IUPAC Name 1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide
Standard InChI InChI=1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31)
SMILES CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
Appearance White powder

Introduction

Chemical Identity and Nomenclature

1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide belongs to the class of biphenyls containing tetrazole functional groups. The compound is recognized by multiple synonyms in pharmaceutical research and regulatory contexts:

  • SR-49498

  • Irbesartan Impurity A (European Pharmacopoeia)

  • Irbesartan USP Related Compound A

  • Irbesartan Related Compound A (USP)

  • 1-[(1-Oxopentyl)amino]-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-cyclopentanecarboxamide

The compound is registered with CAS number 748812-53-5 and plays a crucial role as a specified impurity in Irbesartan formulations according to both European Pharmacopoeia and United States Pharmacopeia standards .

Structural and Physicochemical Properties

Molecular Characteristics

The compound exhibits a complex molecular structure with specific physicochemical properties important for its identification and analysis.

Table 1: Key Molecular Properties

PropertyValueReference
Molecular FormulaC25H30N6O2
Molecular Weight446.54 g/mol
CAS Number748812-53-5
IUPAC Name1-(pentanoylamino)-N-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide
InChIInChI=1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31)
InChIKeyPAKGYCNZUGIDHV-UHFFFAOYSA-N
SMILESCCCCC(=O)NC1(CCCC1)C(=O)NCc2ccc(cc2)c3ccccc3c4nnn[nH]4

Physical Properties

The compound exists as a white solid with specific physicochemical characteristics that influence its handling, storage, and analytical procedures.

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical FormWhite solid
Density1.26
Storage Temperature2-8°C
SolubilitySlightly soluble in DMSO and Methanol
pKa4.16±0.10 (Predicted)
Optimal Storage+5°C
Shelf LifeLimited (validity referenced until August 31, 2025)

Synthesis Methodologies

Patent Synthesis Approach

According to CN103787999A patent, the synthesis of 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide involves a two-step reaction process:

Step 1: Reaction of N-(trityl group)-5-(4'-bromomethylbiphenyl-2-yl) tetrazole with 1-(valeryl amido) cyclopentane formamide in the presence of 32% sodium hydroxide solution, tetrabutyl ammonium bromide, and methylene dichloride at 30-60°C for 5-20 hours. This yields 1-valeryl amido-pentamethylene [2'-(1-trityl group-tetrazolium-5-yl)-biphenyl-4-ylmethyl] for acid amides .

Step 2: Trityl group removal by treating the intermediate with acetyl chloride in tetrahydrofuran (THF) and lower alcohol under 0-3% moisture conditions at room temperature. After neutralization with 10% potassium bicarbonate solution, extraction with THF, drying, and recrystallization with acetone and n-hexane, the target product is obtained .

The reaction conditions are optimized with specific reagent ratios:

  • THF, lower alcohol, and acetyl chloride are used in 1-3, 3-5, and 0.1-0.5 mass volume ratios respectively

  • Acetone and n-hexane are used in a 1:1.5-1:3 ratio for crystallization

Through this method, researchers have achieved purity levels greater than 99.0% as confirmed by high-performance liquid chromatography analysis .

Alternative Preparation Methods

Analytical Methods and Detection

HPLC Methodologies

High-performance liquid chromatography (HPLC) is the primary analytical technique for detecting and quantifying 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide in pharmaceutical preparations.

Table 3: HPLC Parameters for Analysis

ParameterMonograph MethodModified MethodReference
ColumnL1 (USP) or end-capped octadecylsilyl silica gel (Ph. Eur.)Luna 5 μm C18(2) or Kinetex 5 μm C18
Mobile PhaseAcetonitrile and phosphoric acid-triethylamine buffer (pH 3.2) (50:50, v/v)Same
Flow Rate1.0 mL/min1.0-1.323 mL/min
Injection Volume10 μL8.0-13.2 μL
Temperature25°C25°C
DetectionUV at 220 nmUV at 220 nm
Retention Time (Impurity A)19.64 min11.61-27.16 min (depending on method)
Resolution RequirementMinimum 3.0 between Impurity A and IrbesartanAchieved 10.07-12.37

The European Pharmacopoeia and USP monographs require specific system suitability criteria, including resolution between Irbesartan and Irbesartan Impurity A (minimum 3.0) and relative standard deviation (maximum 2.0%) .

Sample Preparation

For standard solution preparation:

  • Dissolve 5 mg of Irbesartan and 5 mg Irbesartan Impurity A CRS in Methanol

  • Dilute to 10 mL with methanol

  • Further dilute 1 mL of this solution to 10 mL with methanol

Role in Pharmaceutical Quality Control

Reference Standards

The compound is available as an official reference standard from regulatory authorities:

  • European Directorate for the Quality of Medicines & HealthCare (EDQM) provides Irbesartan impurity A CRS with validity until August 31, 2025

  • Commercial reference standards are also available from suppliers like LGC Standards (product code MM0862.01-0025) in neat format

ParameterClassificationReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338
HS Code2933998350

Regulatory Status

The compound is regulated as:

  • A controlled product requiring documentation to meet relevant regulations

  • A reference standard produced in accordance with internationally recognized requirements for the development and production of reference standards

  • An impurity subject to pharmacopeial limits in Irbesartan formulations

Applications in Research

Beyond its role as a quality control marker, 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide has applications in:

  • Development and validation of analytical methods for Irbesartan

  • Investigation of degradation pathways for stability-indicating assays

  • Supporting Abbreviated New Drug Applications (ANDA) submissions

  • Structural elucidation studies of Irbesartan metabolites and related compounds

As part of more comprehensive impurity profiling, this compound is studied alongside other known impurities, including the Irbesartan dimer impurity (CAS: 1346598-52-4).

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